1-((4-bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Description
1-((4-bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C19H19BrN4OS2 and its molecular weight is 463.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-((4-bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one, also known as 12-[(4-bromophenyl)methylsulfanyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one, primarily targets specific enzymes involved in cellular signaling pathways. These enzymes are crucial for the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. By binding to these enzymes, the compound can modulate their activity, leading to significant changes in cellular behavior .
Mode of Action
This compound interacts with its target enzymes through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding alters the conformation of the enzymes, either inhibiting or activating their catalytic functions. As a result, the downstream signaling pathways are either upregulated or downregulated, depending on the specific enzyme targeted .
Biochemical Pathways
The biochemical pathways affected by this compound include those involved in cell cycle regulation, apoptosis, and DNA repair. By modulating these pathways, the compound can induce cell cycle arrest, promote programmed cell death, and enhance the repair of damaged DNA. These effects are particularly relevant in the context of cancer treatment, where the compound can inhibit the growth of tumor cells and sensitize them to other therapeutic agents .
Action Environment
The action of this compound is influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The compound is stable under physiological conditions but may degrade in highly acidic or basic environments. Its efficacy can be affected by the presence of other drugs or biomolecules that compete for binding sites or alter the compound’s metabolism. Additionally, the compound’s stability and activity can be influenced by temperature, with higher temperatures potentially increasing its rate of degradation.
: Springer : RSC Publishing : Europe PMC : Springer : RSC Publishing : Europe PMC
Properties
IUPAC Name |
12-[(4-bromophenyl)methylsulfanyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4OS2/c1-12(2)7-9-23-17(25)16-15(8-10-26-16)24-18(23)21-22-19(24)27-11-13-3-5-14(20)6-4-13/h3-6,8,10,12H,7,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFLYRPSZXCYRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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